molecular formula C16H26N2O4 B8159799 tert-Butyl (2-(4-amino-3-isopropoxyphenoxy)ethyl)carbamate

tert-Butyl (2-(4-amino-3-isopropoxyphenoxy)ethyl)carbamate

Cat. No.: B8159799
M. Wt: 310.39 g/mol
InChI Key: KYRIUDSXUPDWNT-UHFFFAOYSA-N
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Description

tert-Butyl (2-(4-amino-3-isopropoxyphenoxy)ethyl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This particular compound is often used in the synthesis of peptides and other complex organic molecules.

Properties

IUPAC Name

tert-butyl N-[2-(4-amino-3-propan-2-yloxyphenoxy)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O4/c1-11(2)21-14-10-12(6-7-13(14)17)20-9-8-18-15(19)22-16(3,4)5/h6-7,10-11H,8-9,17H2,1-5H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYRIUDSXUPDWNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)OCCNC(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-(4-amino-3-isopropoxyphenoxy)ethyl)carbamate typically involves the reaction of tert-butyl chloroformate with the corresponding amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions are generally mild, and the product can be purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The purification steps may involve more advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-(4-amino-3-isopropoxyphenoxy)ethyl)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (2-(4-amino-3-isopropoxyphenoxy)ethyl)carbamate is used as a protecting group for amines in peptide synthesis. It helps in the selective transformation of functional groups without affecting the amine group .

Biology

In biological research, this compound is used to study enzyme mechanisms and protein interactions. It can be incorporated into peptides to investigate their biological activity and stability.

Medicine

In medicine, this compound is used in the development of pharmaceuticals. It serves as an intermediate in the synthesis of drugs that target specific enzymes or receptors.

Industry

In the industrial sector, this compound is used in the production of agrochemicals and polymers. Its stability and reactivity make it suitable for various applications in material science and chemical manufacturing .

Mechanism of Action

The mechanism of action of tert-Butyl (2-(4-amino-3-isopropoxyphenoxy)ethyl)carbamate involves its role as a protecting group for amines. The tert-butyl group can be removed under acidic conditions, revealing the free amine group. This allows for selective reactions to occur at other functional groups without interference from the amine . The molecular targets and pathways involved depend on the specific application and the nature of the compound it is protecting.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (2-(4-amino-3-isopropoxyphenoxy)ethyl)carbamate is unique due to its specific structure, which provides stability and ease of removal under mild conditions. This makes it particularly useful in peptide synthesis and other applications where selective protection of amines is required .

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